![molecular formula C21H18N2O5 B1664710 9-Methoxycamptothecin CAS No. 39026-92-1](/img/structure/B1664710.png)
9-Methoxycamptothecin
Overview
Description
9-Methoxycamptothecin (MCPT) is an alkaloid isolated from Camptotheca acuminata . It has antitumor activities through topoisomerase inhibition . MCPT induces strong G2/M arrest and apoptosis in cancer .
Molecular Structure Analysis
The molecular weight of 9-Methoxycamptothecin is 378.38 . Its chemical formula is C21H18N2O5 . The structure of 9-Methoxycamptothecin includes a pyrrolo (3, 4- β )-quinoline group along with α -hydroxy lactone .Chemical Reactions Analysis
While specific chemical reactions involving 9-Methoxycamptothecin are not detailed in the search results, it’s known that this compound interacts with topoisomerase I, an enzyme that relieves the torsional stresses of supercoiled DNA .Scientific Research Applications
Anticancer Therapeutics
9-Methoxycamptothecin: has been identified as a potent anticancer compound. It functions by inhibiting topoisomerase-I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and apoptosis in cancer cells . The compound’s efficacy has been observed in various cancer cell lines, making it a valuable asset in oncology research.
Pharmacological Studies
In pharmacology, 9-Methoxycamptothecin is used to understand the cellular mechanisms of action of anticancer drugs. Its ability to induce cell cycle arrest provides insights into the development of new therapeutic strategies .
Neuroprotective Agent
Research suggests that 9-Methoxycamptothecin may have neuroprotective properties. Its potential to protect neuronal cells from damage could be significant in treating neurodegenerative diseases .
Antiviral Research
The compound’s mechanism of action is also being explored for antiviral applications. By disrupting viral DNA replication, 9-Methoxycamptothecin could serve as a lead compound for developing new antiviral drugs .
Antibacterial and Antifungal Studies
9-Methoxycamptothecin: has shown antibacterial and antifungal activities in preliminary studies. Its role in combating drug-resistant strains of bacteria and fungi is a promising area of research .
Anti-inflammatory Applications
The compound’s anti-inflammatory effects are being investigated for their potential in treating chronic inflammatory diseases. By modulating inflammatory pathways, 9-Methoxycamptothecin could contribute to new treatments for conditions like arthritis .
Chemotherapy Drug Development
9-Methoxycamptothecin: serves as a precursor in the synthesis of more water-soluble and clinically effective chemotherapy drugs such as irinotecan and topotecan .
Biotechnological Production
Biotechnological methods are being developed to produce 9-Methoxycamptothecin sustainably. Plant cell cultures and genetic engineering techniques are employed to enhance the yield of this valuable compound .
Mechanism of Action
Biochemical Pathways
The biochemical pathway for MCPT involves three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The formation of the ternary complex between MCPT, topoisomerase I, and DNA disrupts the normal function of topoisomerase I, leading to DNA damage and apoptosis .
Pharmacokinetics
It’s known that the bioavailability and efficacy of mcpt, like other camptothecin derivatives, can be influenced by its solubility and the presence of serum proteins .
Action Environment
The action, efficacy, and stability of MCPT can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of MCPT. Additionally, the presence of certain endophytes or plant cell or organ culture in a bioreactor scale production can potentially enhance the production of MCPT .
Safety and Hazards
Future Directions
While specific future directions for 9-Methoxycamptothecin are not detailed in the search results, there is ongoing research into the production of camptothecin and related compounds using biotechnological approaches . This could potentially lead to more efficient and sustainable methods of producing 9-Methoxycamptothecin in the future.
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192292 | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxycamptothecin | |
CAS RN |
39026-92-1 | |
Record name | 9-Methoxycamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxycamptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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